While the specific compound 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide is not discussed, its structural analogs have demonstrated potential anti-cancer activity. Specifically, lead derivatives of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides were synthesized and evaluated for their in vitro activity against the HER-2 overexpressed breast cancer cell line SKBr-3. [] These compounds exhibited promising activity by inhibiting cellular proliferation via DNA degradation. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: